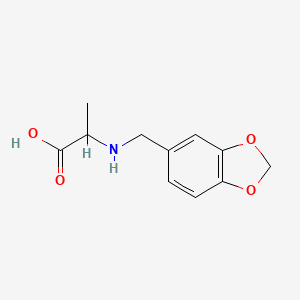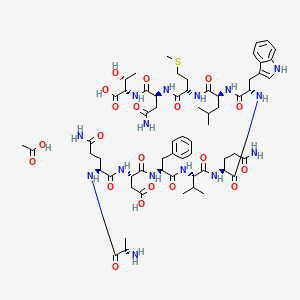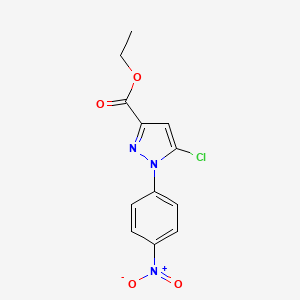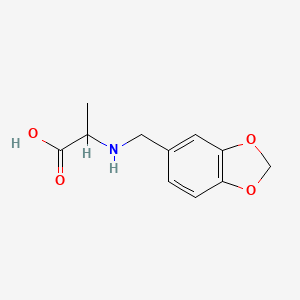
Alanine, N-piperonyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alanine, N-piperonyl- is a compound that combines the amino acid alanine with a piperonyl group Alanine is a non-essential amino acid that plays a crucial role in protein synthesis and metabolism The piperonyl group is derived from piperonal, an aromatic aldehyde with a characteristic cherry-like aroma, commonly found in black pepper (Piper nigrum)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Alanine, N-piperonyl- typically involves the reaction of alanine with piperonal. One common method is the reductive amination of piperonal with alanine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods: Industrial production of Alanine, N-piperonyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Alanine, N-piperonyl- can undergo various chemical reactions, including:
Oxidation: The piperonyl group can be oxidized to form piperonylic acid.
Reduction: The aldehyde group in piperonal can be reduced to form piperonyl alcohol.
Substitution: The amino group in alanine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Piperonylic acid.
Reduction: Piperonyl alcohol.
Substitution: Various substituted alanine derivatives.
Applications De Recherche Scientifique
Alanine, N-piperonyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Alanine, N-piperonyl- involves its interaction with specific molecular targets. The piperonyl group can enhance the compound’s ability to cross cell membranes and interact with intracellular proteins. The alanine moiety can participate in metabolic pathways, influencing cellular processes such as protein synthesis and energy production.
Comparaison Avec Des Composés Similaires
Piperine: An alkaloid found in black pepper with bio-enhancing properties.
Piperonal: An aromatic aldehyde with a cherry-like aroma, used in flavor and fragrance industries.
Alanine derivatives: Various substituted alanine compounds with different functional groups.
Uniqueness: Alanine, N-piperonyl- is unique due to the combination of the amino acid alanine and the piperonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
3201-30-7 |
|---|---|
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-5-ylmethylamino)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-7(11(13)14)12-5-8-2-3-9-10(4-8)16-6-15-9/h2-4,7,12H,5-6H2,1H3,(H,13,14) |
Clé InChI |
LMYHQSMZZIZIOM-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)NCC1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl[1-(ethylsulfanyl)pentan-2-yl]sulfanium 2,4,6-trinitrobenzene-1-sulfonate](/img/structure/B14751831.png)
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)



![(Z)-but-2-enedioic acid;[(1R,2R,4R)-2-[2-[3-(4,7-dimethoxy-1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-5-phenyl-2-bicyclo[2.2.2]oct-5-enyl] 2-methylpropanoate](/img/structure/B14751869.png)




![4,4'-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline)](/img/structure/B14751906.png)

